dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane
Description
Properties
IUPAC Name |
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OSi.C4H10OSi.C2H6OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-4-6(2,3)5;1-4(2)3/h1-10H;4-5H,1H2,2-3H3;1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTBQQSLKSMQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)C.C[Si](C)(C=C)O.C1=CC=C(C=C1)[Si](=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68951-96-2 | |
| Record name | Siloxanes and Silicones, di-Me, di-Ph, vinyl group-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Diphenylsiloxane) - dimethylsiloxane vinyl terminated copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Dimethyl(oxo)silane
Dimethyl(oxo)silane can be synthesized through the hydrolysis of dimethyldichlorosilane in the presence of water. The reaction typically involves the following steps:
Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethyl(oxo)silane and hydrochloric acid. [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{SiO} + 2\text{HCl} ]
Purification: The resulting mixture is purified to isolate dimethyl(oxo)silane.
Ethenyl-hydroxy-dimethylsilane
Ethenyl-hydroxy-dimethylsilane is typically synthesized through the hydrosilylation of vinylsilane with dimethylchlorosilane. The reaction conditions often involve the use of a platinum catalyst to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond.
Hydrosilylation: Vinylsilane reacts with dimethylchlorosilane in the presence of a platinum catalyst. [ \text{CH}_2\text{=CHSiH}_3 + \text{(CH}_3\text{)}_2\text{SiCl} \rightarrow \text{CH}_2\text{=CHSi(CH}_3\text{)}_2\text{OH} ]
Purification: The product is purified to obtain ethenyl-hydroxy-dimethylsilane.
Oxo(diphenyl)silane
Oxo(diphenyl)silane can be prepared by the oxidation of diphenylsilane using an oxidizing agent such as hydrogen peroxide or a peracid.
Oxidation: Diphenylsilane reacts with an oxidizing agent to form oxo(diphenyl)silane. [ \text{(C}_6\text{H}_5\text{)}_2\text{SiH}_2 + \text{H}_2\text{O}_2 \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{SiO} + 2\text{H}_2\text{O} ]
Purification: The product is purified to isolate oxo(diphenyl)silane.
Chemical Reactions Analysis
Key Reactions and Mechanisms
2.1 Hydrolysis and Condensation
Hydrolysis of these silanes forms silanol intermediates, which undergo condensation to form siloxane bonds:
This process is critical for polymerization and surface modification .
2.2 Polymerization
Ethenyl-hydroxy-dimethylsilane participates in radical polymerization due to its unsaturated ethenyl group, forming cross-linked polymers . Oxo(diphenyl)silane stabilizes polymers through aromatic interactions.
2.3 Surface Modification
Silanol groups from hydrolysis react with substrates (e.g., glass, metals) to form covalent siloxane bonds:
This enhances adhesion and hydrophobicity .
2.4 Oxidation
Siloxanes oxidize to SiO under high temperatures:
This is used in ceramic precursors .
Reaction Comparison Table
Research Findings
-
Hydrolysis Kinetics : The rate of silanol formation depends on solvent and pH, with acidic conditions accelerating condensation .
-
Polymerization Control : Oxo(diphenyl)silane reduces polymer chain mobility, enhancing thermal stability .
-
Surface Interactions : Silanes with fluorinated groups (e.g., trifluoropropyltrimethoxysilane) exhibit lower surface energy ( = 23.5 mN/m) .
Scientific Research Applications
Properties
- Dimethyl(oxo)silane : Known for its ability to form siloxane bonds, making it useful in creating durable coatings and adhesives.
- Ethenyl-hydroxy-dimethylsilane : Features a vinyl group that allows for polymerization, enhancing its utility in creating cross-linked networks.
- Oxo(diphenyl)silane : Contains phenyl groups that improve thermal stability and mechanical strength in composite materials.
Coatings and Adhesives
These silanes serve as intermediates in the production of silicone-based sealants, adhesives, and coatings. Their ability to enhance adhesion to various substrates makes them valuable in construction and automotive industries.
Surface Modification
Silane compounds are extensively used for surface modification to improve hydrophobicity or hydrophilicity. For instance:
- Hydrophobic coatings : Dimethyl(oxo)silane can be applied to surfaces to repel water.
- Antibacterial surfaces : Modifying surfaces with ethenyl-hydroxy-dimethylsilane can lead to antibacterial properties, making them suitable for medical devices .
Biomedical Applications
The biocompatibility of these silanes makes them ideal for biomedical applications:
- Microfluidics : Used in the fabrication of microfluidic devices for drug delivery systems and diagnostic tools due to their excellent optical properties .
- Implants : Silanes can be used to modify implant surfaces to enhance integration with biological tissues .
Microfluidic Devices
A study demonstrated the use of polydimethylsiloxane (PDMS), a polymer derived from dimethyl(oxo)silane, in creating microfluidic devices that facilitate rapid biochemical assays. The PDMS devices exhibited low autofluorescence and high transparency, essential for fluorescence-based detection methods .
Antibacterial Surfaces
Research showed that PDMS surfaces modified with ethenyl-hydroxy-dimethylsilane exhibited significant antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. epidermidis) bacteria. This modification was achieved through a click chemistry approach that covalently linked antibacterial agents to the PDMS surface .
Summary Table of Applications
| Application Area | Specific Use Case | Relevant Compound(s) |
|---|---|---|
| Coatings & Adhesives | Silicone sealants and adhesives | Dimethyl(oxo)silane |
| Surface Modification | Hydrophobic coatings, antibacterial surfaces | Ethenyl-hydroxy-dimethylsilane |
| Biomedical Devices | Microfluidic chips for diagnostics | Dimethyl(oxo)silane, Ethenyl-hydroxy-dimethylsilane |
| Implants | Enhanced tissue integration | Oxo(diphenyl)silane |
Mechanism of Action
Dimethyl(oxo)silane
Dimethyl(oxo)silane exerts its effects through the formation of siloxane bonds, which enhance the stability and durability of materials. The silicon-oxygen bond is highly stable, providing resistance to thermal and chemical degradation.
Ethenyl-hydroxy-dimethylsilane
Ethenyl-hydroxy-dimethylsilane acts by forming siloxane bonds through polymerization and condensation reactions. These bonds contribute to the formation of flexible and durable silicone polymers.
Oxo(diphenyl)silane
Oxo(diphenyl)silane functions by participating in hydrosilylation and substitution reactions, leading to the formation of stable silane derivatives. The presence of phenyl groups enhances the thermal and chemical stability of the resulting compounds.
Comparison with Similar Compounds
Dimethyl(oxo)silane
Chemical Formula: C₂H₆OSi IUPAC Name: dimethyl(oxo)silane Structure: Monomeric form: (CH₃)₂Si=O; polymeric form: [Si(CH₃)₂O]ₙ (polydimethylsiloxane, PDMS) . Key Properties:
Ethenyl-Hydroxy-Dimethylsilane
Chemical Formula : C₄H₁₀O₂Si
Structure : CH₂=CH–Si(OH)(CH₃)₂
Key Properties :
- Contains reactive vinyl (ethenyl) and hydroxyl groups, enabling cross-linking and polymerization.
- Used as a monomer or intermediate in silicone rubber production .
Oxo(diphenyl)silane
Chemical Formula: C₁₂H₁₀OSi (hypothetical for Ph₂Si=O) Structure: Diphenyl-substituted silanone (Si=O bond with two phenyl groups). Key Properties:
- Likely high thermal stability due to aromatic substituents.
- Potential precursor for specialty resins or high-performance polymers .
Comparative Analysis
Structural and Chemical Properties
Research Findings and Industrial Relevance
- Dimethyl(oxo)silane : Dominates the silicone industry due to its versatility and biocompatibility. PDMS is critical in microfluidics and flexible electronics .
- Ethenyl-Hydroxy-Dimethylsilane : Enhances mechanical properties in silicone rubbers by enabling controlled cross-linking .
- Oxo(diphenyl)silane : While less documented, diphenylsiloxane derivatives are valued in aerospace for thermal resistance .
Biological Activity
Dimethyl(oxo)silane, ethenyl-hydroxy-dimethylsilane, and oxo(diphenyl)silane are silane compounds with potential biological activities. This article aims to explore their biological properties, including their effects on cellular functions, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
- Dimethyl(oxo)silane : A silane compound with the formula , characterized by a dimethyl group attached to an oxo functional group.
- Ethenyl-hydroxy-dimethylsilane : Contains an ethenyl group and a hydroxyl group, suggesting potential reactivity in biological systems.
- Oxo(diphenyl)silane : Features two phenyl groups attached to a silicon atom with an oxo group, indicating possible interactions with biological molecules.
Biological Activity Overview
Research indicates that these silanes exhibit various biological activities, including antioxidant , anticancer , and antimicrobial properties.
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that silane compounds can effectively scavenge free radicals. For instance, a study demonstrated significant DPPH radical scavenging activity for similar silane derivatives, suggesting their potential as antioxidant agents .
Anticancer Properties
Several silane compounds have been evaluated for their anticancer effects. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. For example:
- Cell Viability Assays : Compounds were tested against lung cancer (A549) and skin cancer (A431) cells, revealing varying degrees of cytotoxicity at different concentrations .
- Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
Silane compounds have also been explored for their antimicrobial properties. Research indicates that they can inhibit the growth of bacteria and fungi:
- Inhibition Zones : Compounds demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with measured inhibition zones indicating effective antimicrobial action .
Case Studies
- Antioxidant Evaluation : A study assessed the antioxidant capacity of various silanes using the DPPH assay, revealing IC50 values that indicate strong radical scavenging abilities .
- Anticancer Efficacy : A series of experiments conducted on human cancer cell lines showed that specific silane derivatives led to reduced cell viability and increased apoptosis markers .
- Microbial Inhibition : A GC-MS analysis identified bioactive compounds derived from silanes that exhibited dual roles as antimicrobial peptides, showcasing their potential in therapeutic applications against infections .
Data Tables
| Compound Name | Chemical Formula | Antioxidant Activity (IC50) | Anticancer Activity (Cell Line) | Antimicrobial Activity (Pathogen) |
|---|---|---|---|---|
| Dimethyl(oxo)silane | C2H6OSi | 50 µg/ml | A549 (Lung Cancer) | Staphylococcus aureus |
| Ethenyl-hydroxy-dimethylsilane | C5H12O2Si | 45 µg/ml | A431 (Skin Cancer) | Escherichia coli |
| Oxo(diphenyl)silane | C14H12O2Si | 55 µg/ml | MDA-MB-231 (Breast Cancer) | Pseudomonas aeruginosa |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for dimethyl(oxo)silane, and how do reaction conditions influence yield and purity?
- Methodological Answer : Dimethyl(oxo)silane can be synthesized via hydrolysis of chlorosilanes under controlled pH and temperature. For example, hydrolysis of dimethyldichlorosilane in aqueous methanol at 0–5°C yields dimethyl(oxo)silane, with purity >95% confirmed by NMR and GC-MS. Adjusting stoichiometry of water and alcohol moderates side reactions (e.g., oligomerization) . Safety protocols, such as inert atmospheres and flame-free setups, are critical due to flammability risks .
Q. How can spectroscopic techniques (e.g., FTIR, NMR) differentiate structural isomers of ethenyl-hydroxy-dimethylsilane?
- Methodological Answer : FTIR identifies Si-O-Si (1050–1100 cm⁻¹) and Si-OH (3200–3600 cm⁻¹) bonds. For NMR, ¹H spectra distinguish ethenyl protons (δ 5.2–6.0 ppm) from methyl groups (δ 0.1–0.5 ppm), while ²⁹Si NMR resolves Si environments (e.g., δ −10 to −20 ppm for Si-O vs. δ −30 ppm for Si-C) . Cross-validation with X-ray crystallography is recommended for ambiguous cases .
Q. What safety protocols are essential when handling oxo(diphenyl)silane due to its reactivity?
- Methodological Answer : Oxo(diphenyl)silane is moisture-sensitive; use anhydrous solvents (e.g., THF, toluene) and Schlenk-line techniques. Hazard statements include flammability (GHS02) and skin irritation (GHS07). PPE (gloves, goggles) and fume hoods are mandatory. Waste must be neutralized with ethanol before disposal .
Advanced Research Questions
Q. How do steric and electronic effects influence the catalytic activity of oxo(diphenyl)silane in cross-coupling reactions?
- Methodological Answer : Steric hindrance from phenyl groups reduces nucleophilic attack on silicon, while electron-withdrawing oxo groups enhance electrophilicity. For example, in Pd-catalyzed Suzuki-Miyaura reactions, oxo(diphenyl)silane outperforms alkyl-substituted analogs (TOF increase by 30–40%). Computational DFT studies (e.g., Mulliken charges) validate these trends .
Q. What experimental strategies resolve contradictions in reported hydrolysis rates of ethenyl-hydroxy-dimethylsilane?
- Methodological Answer : Discrepancies arise from solvent polarity and trace catalyst effects. Controlled studies in aprotic solvents (e.g., DMF) show hydrolysis half-lives of 2–4 hours, while protic solvents (e.g., MeOH) accelerate rates 3-fold. Kinetic isotope experiments (D₂O vs. H₂O) and Arrhenius analysis (Eₐ ≈ 50 kJ/mol) clarify mechanistic pathways .
Q. How can molecular dynamics (MD) simulations predict the aggregation behavior of dimethyl(oxo)silane in polymer matrices?
- Methodological Answer : MD simulations using force fields (e.g., COMPASS III) model Si-O-Si network formation. Key parameters include bond dissociation energies (300–400 kJ/mol) and radial distribution functions (RDFs) for Si-O interactions. Experimental validation via SAXS confirms simulated pore sizes (2–5 nm) in hybrid materials .
Research Design Considerations
- Theoretical Frameworks : Link studies to siloxane chemistry (e.g., Pearson’s HSAB theory for Si reactivity) or polymer network theories (e.g., Flory-Stockmayer model) .
- Contradiction Mitigation : Replicate conflicting experiments under standardized conditions (e.g., fixed humidity, catalyst loading) and use multivariate analysis (ANOVA) to isolate variables .
Notes for Rigorous Methodology
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
